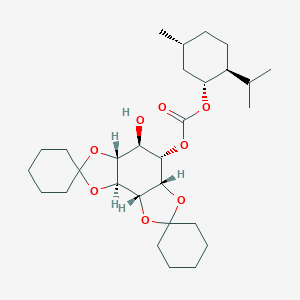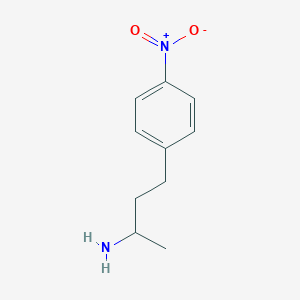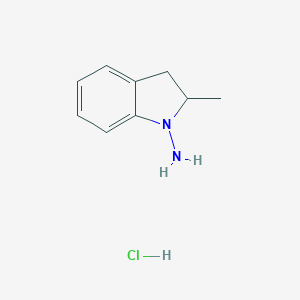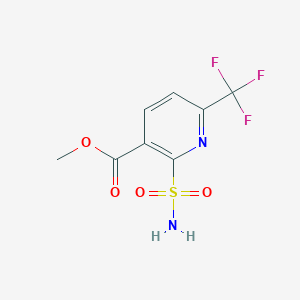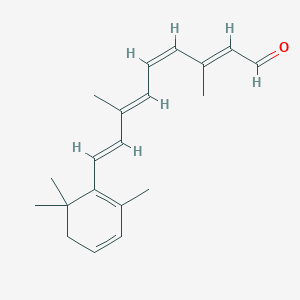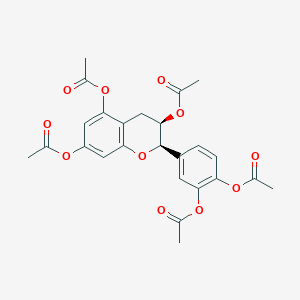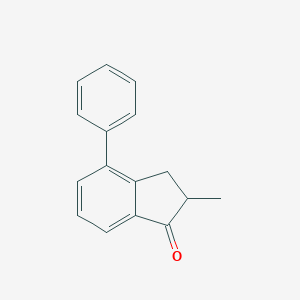
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP was first synthesized in the 1970s as a byproduct of a drug manufacturing process and was later found to cause Parkinson's-like symptoms in humans and primates.
Mécanisme D'action
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuron death.
Effets Biochimiques Et Physiologiques
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's selective destruction of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying Parkinson's disease. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Additionally, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's mechanism of action differs from the pathology of Parkinson's disease in humans, as 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism is reversible, whereas Parkinson's disease is progressive.
Orientations Futures
Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease in humans. Additionally, researchers could investigate the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers could explore the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
In conclusion, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, or 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying the disease's underlying mechanisms. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease, investigating the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, and exploring the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
Méthodes De Synthèse
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one) using potassium permanganate or the reduction of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) using sodium borohydride. The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one requires careful handling due to its toxicity and potential to cause Parkinson's disease-like symptoms.
Applications De Recherche Scientifique
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. This selective destruction of dopamine-producing neurons mimics the pathology of Parkinson's disease, making 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one a valuable tool for studying the disease's underlying mechanisms.
Propriétés
Numéro CAS |
153733-74-5 |
|---|---|
Nom du produit |
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one |
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-10-15-13(12-6-3-2-4-7-12)8-5-9-14(15)16(11)17/h2-9,11H,10H2,1H3 |
Clé InChI |
IVYCZGYSZDAEPE-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canonique |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



